Benzyl benzoylacetate

Description

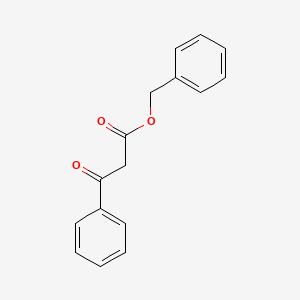

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-oxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(14-9-5-2-6-10-14)11-16(18)19-12-13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYSOBUYNHXSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of Benzyl Benzoylacetate

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol echemi.com |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

| Boiling Point | Expected to be high due to its molecular weight |

| Melting Point | Not specified |

Synthesis of Benzyl Benzoylacetate

The primary method for synthesizing β-keto esters like benzyl (B1604629) benzoylacetate is the Claisen condensation . This reaction involves the base-catalyzed condensation of two ester molecules. In the case of benzyl benzoylacetate, a mixed Claisen condensation between benzyl benzoate (B1203000) and benzyl acetate (B1210297) would be the most direct route.

The mechanism involves the deprotonation of the α-carbon of benzyl acetate by a strong base (like sodium benzyloxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzyl benzoate. Subsequent elimination of a benzyloxide ion leads to the formation of this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the tautomeric equilibrium and conformational preferences of benzyl (B1604629) benzoylacetate in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a comprehensive picture of the molecule's structure can be assembled.

Proton NMR provides critical information on the chemical environment of hydrogen atoms within the molecule. The spectrum of benzyl benzoylacetate is a composite of signals from both its keto and enol forms, with the relative integration of these signals reflecting the tautomeric ratio.

In the more prevalent keto form, distinct signals are expected for the benzylic methylene (B1212753) protons (-CH₂-) and the active methylene protons situated between the two carbonyl groups (-CO-CH₂-CO-). The aromatic protons of the benzyl and benzoyl groups typically appear as complex multiplets in the downfield region of the spectrum.

The enol form presents a more distinct set of signals. The presence of an intramolecular hydrogen bond in the chelated cis-enol form results in a characteristic downfield signal for the enolic hydroxyl proton (-OH), often appearing as a broad singlet. A vinyl proton (-CH=) signal replaces the active methylene signal of the keto form. Computational and experimental studies on analogous compounds like benzyl acetoacetate (B1235776) and ethyl benzoylacetate indicate that the keto form is generally predominant in various solutions. researchgate.netoregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers Data based on analysis of analogous compounds like ethyl benzoylacetate and benzyl acetoacetate. researchgate.netoregonstate.edu

| Proton Assignment | Keto Form (ppm) | Enol Form (ppm) | Multiplicity |

| Aromatic Protons (C₆H₅) | 7.20 - 8.10 | 7.20 - 8.10 | Multiplet (m) |

| Benzylic Protons (O-CH₂) | ~5.20 | ~5.30 | Singlet (s) |

| Active Methylene (CO-CH₂-CO) | ~4.00 | - | Singlet (s) |

| Vinylic Proton (=CH-) | - | ~5.80 | Singlet (s) |

| Enolic Proton (O-H) | - | ~12.5 | Broad Singlet (br s) |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the unambiguous assignment of the carbon skeleton for both tautomers.

For the keto form, two distinct carbonyl signals are observed: one for the ketone (~192 ppm) and one for the ester (~167 ppm). figshare.com The active methylene carbon appears at a characteristic chemical shift. In the enol form, the spectrum changes significantly. The carbons of the C=C double bond appear in the olefinic region, and the ketonic carbonyl carbon shifts upfield due to the change in hybridization and conjugation. The chemical shifts for the benzyl and benzoyl aromatic rings are also identifiable. oregonstate.edufigshare.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Tautomers Data based on analysis of analogous compounds like ethyl benzoylacetate. researchgate.netfigshare.com

| Carbon Assignment | Keto Form (ppm) | Enol Form (ppm) |

| Ketone Carbonyl (C=O) | ~192.0 | ~175.0 (C-OH) |

| Ester Carbonyl (C=O) | ~167.0 | ~168.0 |

| Aromatic Carbons (C₆H₅) | 128.0 - 136.0 | 128.0 - 136.0 |

| Benzylic Carbon (O-CH₂) | ~67.0 | ~67.5 |

| Active Methylene (CO-CH₂-CO) | ~46.0 | - |

| Vinylic Carbon (=CH-) | - | ~91.0 |

| Quaternary Vinylic Carbon (=C-O) | - | ~175.0 (C-OH) |

The conformational behavior of this compound can be investigated using advanced, multi-dimensional NMR techniques. nih.gov These methods are crucial for understanding the spatial relationships between atoms, which is not possible with 1D NMR alone.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space correlations between protons that are in close proximity. For this compound, NOESY can confirm the cis configuration of the enol tautomer by showing a correlation between the enolic hydroxyl proton and the vinyl proton. It can also provide information on the rotational preferences of the benzyl and phenyl groups. scielo.brrsc.org

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, the thermodynamics of the keto-enol tautomerization can be studied. Changes in the relative integrals of the signals for the two forms allow for the calculation of the equilibrium constant (K_eq) and associated thermodynamic parameters (ΔG, ΔH, and ΔS). nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This 2D technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for confirming the carbon skeleton assignments by linking specific protons to their neighboring carbons, thus verifying the connectivity within each tautomer. scielo.br

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule and the nature of the chemical bonds. For this compound, these methods are particularly effective for identifying the tautomeric forms and characterizing the intramolecular hydrogen bond in the enol. oregonstate.edu

The IR and Raman spectra of this compound display distinct absorption bands corresponding to the vibrational modes of its functional groups. The positions of these bands differ between the keto and enol forms. researchgate.net

Keto Form: The spectrum is characterized by two strong carbonyl (C=O) stretching bands. The ketone carbonyl typically absorbs at a lower wavenumber (around 1685 cm⁻¹) compared to the ester carbonyl (around 1735 cm⁻¹). The C-O stretching vibrations of the ester group are also observable.

Enol Form: The enol tautomer shows a single, conjugated ester carbonyl stretch at a lower frequency (around 1640 cm⁻¹) than in the keto form. A new band corresponding to the C=C double bond stretch appears (around 1600 cm⁻¹), often coupled with the vibrations of the aromatic ring. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Data based on analysis of analogous β-keto esters. researchgate.netoregonstate.eduresearchgate.net

| Vibrational Mode | Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Enolic -OH | Enol | 2500 - 3200 (very broad) |

| C-H Stretch | Aromatic | Both | 3000 - 3100 |

| C-H Stretch | Aliphatic | Both | 2850 - 3000 |

| C=O Stretch | Ester | Keto | ~1735 |

| C=O Stretch | Ketone | Keto | ~1685 |

| C=O Stretch | Conjugated Ester | Enol | ~1640 |

| C=C Stretch | Vinylic & Aromatic | Enol | ~1600 |

A dominant feature in the vibrational spectrum of the enol tautomer of this compound is the evidence of a strong, six-membered, chelated intramolecular hydrogen bond (O-H···O=C). oregonstate.edu This interaction significantly perturbs the vibrational frequencies of the involved groups.

The most prominent signature is the O-H stretching vibration. Instead of a sharp band around 3600 cm⁻¹, the intramolecular hydrogen bond causes this absorption to become extremely broad and shift to a much lower frequency, typically appearing in the 2500-3200 cm⁻¹ region. oregonstate.edu This broadening and shifting are direct indicators of the strength of the hydrogen bond. Concurrently, the carbonyl group involved in the hydrogen bond experiences a decrease in its stretching frequency due to the weakening of the C=O double bond character. This phenomenon is consistent with observations in related molecules like benzyl alcohol and other β-dicarbonyl compounds. goettingen-research-online.dersc.org Theoretical calculations on benzyl acetoacetate, a close analog, estimate the strength of this hydrogen bond to be substantial, which aligns with the spectroscopic evidence. oregonstate.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₆H₁₄O₃), the molecular weight is 254.28 g/mol . chemicalbook.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. libretexts.org The mass spectrum of this compound is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 254. The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments.

Key expected fragmentation pathways for this compound include:

Formation of the Benzoyl Cation: Cleavage of the C-O bond between the benzoyl group and the ester oxygen results in the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is often a prominent peak in the mass spectra of benzoyl esters.

Formation of the Tropylium (B1234903) Cation: Cleavage of the bond between the oxygen and the benzyl group's methylene bridge leads to the formation of the benzyl cation ([C₇H₇]⁺). This cation readily rearranges to the very stable tropylium ion, also appearing at m/z 91.

Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info

The relative intensities of these peaks provide insight into the stability of the ions and the likelihood of specific fragmentation pathways.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula |

| 254 | Molecular Ion [M]⁺ | [C₁₆H₁₄O₃]⁺ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 91 | Tropylium Cation | [C₇H₇]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

This table is based on predicted fragmentation patterns and the known behavior of similar compounds in mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. bioscience.fi This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation of the molecule in its solid state.

The process involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. bioscience.fi By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, an X-ray crystallographic analysis would reveal:

The conformation of the molecule in the solid state, including the torsion angles of the ester linkage and the orientation of the two phenyl rings relative to each other.

Precise measurements of all bond lengths and angles.

Details of the crystal packing, including any intermolecular interactions such as hydrogen bonding (if applicable) or van der Waals forces that stabilize the crystal lattice.

The crystal system, space group, and unit cell dimensions of the crystalline solid.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a compound like benzyl (B1604629) benzoylacetate, these methods can model its electronic distribution, the stability of its different forms, and how it interacts with light and magnetic fields.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure of organic molecules. An alternative, ab initio methods, derive results from first principles without reliance on experimental data.

For benzyl benzoylacetate, DFT calculations, often using functionals like B3LYP, would be employed to map the electron density distribution. This reveals regions of high or low electron density, which are crucial for predicting the molecule's reactivity. For instance, the analysis would identify the electrophilic and nucleophilic sites. Studies on related aromatic β-ketoesters have used DFT to determine properties like electron affinities, which are vital for understanding their redox behavior. nih.gov

Geometry Optimization and Energetic Profiles of Tautomers and Conformers

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between different tautomeric forms, primarily the keto and enol forms. Furthermore, due to the rotational freedom around its single bonds, each tautomer has multiple conformers.

Computational methods are used to perform geometry optimization, a process that finds the lowest energy (most stable) three-dimensional arrangement of atoms for each potential conformer and tautomer. By calculating the relative energies of these optimized structures, researchers can predict their relative populations at equilibrium. For the enol tautomer, these calculations also characterize the intramolecular hydrogen bond that forms a stable six-membered ring, a key feature of this class of compounds. Similar analyses on benzyl acetoacetate (B1235776) have identified numerous stable keto and enol conformers, calculating their relative stabilities to understand the tautomeric equilibrium.

Table 1: Illustrative Energetic Parameters from Tautomer Analysis (Note: The following table is illustrative of the data type produced in such a study. Specific values for this compound are not available in the cited literature.)

| Tautomer/Conformer | Method/Basis Set | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Keto-Conformer 1 | B3LYP/6-311++G** | Data not available | Data not available |

| Keto-Conformer 2 | B3LYP/6-311++G** | Data not available | Data not available |

| Enol-Conformer 1 | B3LYP/6-311++G** | Data not available | Data not available |

| Enol-Conformer 2 | B3LYP/6-311++G** | Data not available | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. After geometry optimization, further calculations can predict NMR chemical shifts (¹H and ¹³C) and the vibrational frequencies that correspond to infrared (IR) and Raman spectra.

These theoretical predictions are invaluable for interpreting experimental spectra. For example, calculated vibrational frequencies can be assigned to specific bond stretches, bends, and torsions within the molecule, helping to confirm its structure and identify the presence of specific tautomers in a sample. Theoretical NMR predictions, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, help in assigning the signals in experimental NMR spectra to specific nuclei in the molecule.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (Note: This table illustrates the type of data generated. Values are representative and not specific to this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) ester, keto | Data not available | Data not available | Ester carbonyl stretch |

| ν(C=O) ketone, keto | Data not available | Data not available | Ketone carbonyl stretch |

| ν(O-H) enol | Data not available | Data not available | Hydroxyl stretch (H-bonded) |

| ν(C=C) enol | Data not available | Data not available | Alkene stretch |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound would involve systematically exploring the rotations around its key single bonds (e.g., C-C, C-O bonds). The results of these calculations can be visualized by plotting the molecule's potential energy as a function of one or more torsional angles, creating a Potential Energy Surface (PES).

The PES reveals the energy barriers between different stable conformers, providing insight into the molecule's flexibility and the kinetics of interconversion between different shapes. Minima on the surface correspond to stable conformers, while saddle points represent the transition states between them. Such analyses have been performed for analogous molecules to understand their dynamic behavior.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves into a crystal lattice. The nature of this arrangement, or crystal packing, is dictated by intermolecular interactions.

Hirshfeld Surface Analysis and Quantitative Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with functions that highlight regions involved in different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.

While a crystal structure and corresponding Hirshfeld analysis for this compound are not found in the searched literature, this technique has been applied to the crystal structures of reaction products derived from similar esters. acs.org For this compound, this analysis would decompose the crystal packing into quantitative contributions from different types of atom-atom contacts (e.g., H···H, C···H, O···H). This breakdown helps to identify the most significant interactions responsible for the stability of the crystal structure.

Table 3: Illustrative Contributions to the Hirshfeld Surface (Note: This table demonstrates the output of a Hirshfeld analysis. Specific values for this compound are not available.)

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H / H···C | Data not available |

| O···H / H···O | Data not available |

| C···C | Data not available |

| Other | Data not available |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving this compound and its analogues at a molecular level. numberanalytics.com By employing methods like Density Functional Theory (DFT), researchers can map out potential energy surfaces, identify stable intermediates, and characterize the high-energy transition states that connect them. numberanalytics.comnih.gov These theoretical investigations offer deep insights into reaction pathways, kinetics, and the influence of molecular structure on reactivity. nih.gov While direct computational studies on the reaction mechanisms of this compound are limited in publicly accessible literature, extensive research on closely related β-ketoesters, such as benzyl acetoacetate (BAA) and ethyl benzoylacetate (EBA), provides a strong framework for understanding its behavior. researchgate.netresearchgate.netsemanticscholar.org

The most frequently modeled reaction mechanism for this class of compounds is keto-enol tautomerization, a fundamental process involving intramolecular proton transfer. researchgate.netsemanticscholar.org Computational models have been instrumental in analyzing the transition states and energetics of this equilibrium.

Keto-Enol Tautomerization:

For β-dicarbonyl compounds, the equilibrium between the keto and enol forms is critical to their chemical reactivity. DFT calculations are widely used to explore the conformational landscape of these tautomers and the transition state for their interconversion. researchgate.net In a comprehensive analysis of benzyl acetoacetate (BAA), a close analogue of this compound, DFT calculations identified numerous stable conformers: 22 cis-enol, 28 trans-enol, and five keto forms. researchgate.net

The transition state for the intramolecular hydrogen transfer in the keto-enol tautomerization of ethyl benzoylacetate (EBA) has been located computationally, with an estimated energy barrier of approximately 2 kcal/mol. researchgate.net This low barrier is indicative of a facile proton transfer process, facilitated by the formation of a stable six-membered ring in the transition state.

Research Findings from Analogue Compounds:

Detailed computational studies on analogues provide key data on the thermodynamics and kinetics of relevant reaction pathways. Calculations at the B3LYP/6-311++G** level of theory are common for these systems, providing reliable energetic and structural information. researchgate.net For instance, the intramolecular hydrogen bond (IHB) is a crucial factor stabilizing the enol form. The strength of this bond in the most stable enol conformer of benzyl acetoacetate (BAA) was calculated to be 56.7 kJ/mol. researchgate.net

The relative stability of the tautomers is influenced by both the molecular structure and the solvent environment. Theoretical calculations for ethyl benzoylacetate (EBA) have determined that it exists with a significant population of the keto form, which was reported to be 54% in various solutions. semanticscholar.org

Below are data tables summarizing key findings from computational studies on compounds analogous to this compound.

Table 1: Calculated Energetic Properties of this compound Analogues

This table presents theoretical data on the energy barrier for proton transfer and the strength of the intramolecular hydrogen bond (IHB) for analogues of this compound, as determined by Density Functional Theory (DFT) calculations.

| Compound | Parameter | Method | Value | Source |

| Ethyl Benzoylacetate (EBA) | Transition State Barrier (Proton Transfer) | DFT | ~2 kcal/mol | researchgate.net |

| Benzyl Acetoacetate (BAA) | Intramolecular Hydrogen Bond Strength | B3LYP/6-311++G** | 56.7 kJ/mol | researchgate.net |

Table 2: Conformational and Tautomeric Analysis of Benzyl Acetoacetate (BAA)

This table details the results of a conformational analysis performed using Density Functional Theory (DFT), showing the number of stable conformers identified for each tautomeric form of Benzyl Acetoacetate (BAA).

| Tautomer/Conformer Type | Number of Stable Conformers Found | Computational Method | Source |

| cis-Enol | 22 | DFT | researchgate.net |

| trans-Enol | 28 | DFT | researchgate.net |

| Keto | 5 | DFT | researchgate.net |

These computational findings are crucial for predicting the reactivity of this compound in various chemical transformations, such as alkylations, condensations, and cyclizations, where the specific tautomeric form or the ease of its formation can dictate the reaction outcome. researchgate.netbeilstein-journals.org

Applications in Chemical Synthesis and As Versatile Synthetic Intermediates

Precursor in Heterocyclic Compound Synthesis

The structural framework of benzyl (B1604629) benzoylacetate is ideally suited for reactions that form cyclic compounds. The active methylene (B1212753) protons are easily removed by a base, generating a nucleophilic enolate that can react with various electrophiles, while the carbonyl groups provide sites for intramolecular cyclization or condensation with other reagents. This dual reactivity is exploited in the synthesis of a diverse range of heterocyclic systems.

Synthesis of Substituted Furans and Dihydrofurans

While β-keto esters are generally useful precursors for furan (B31954) synthesis, specific methodologies detailing the direct conversion of benzyl benzoylacetate into substituted furans and dihydrofurans are not extensively documented in prominent synthetic literature. General strategies for furan synthesis often involve the Paal-Knorr furan synthesis from 1,4-dicarbonyl compounds or other multistep sequences where a β-keto ester might be used to construct a necessary intermediate. researchgate.net However, direct, one-pot cyclization methods starting specifically with this compound are less common.

Formation of Thiophene (B33073), Thiazole (B1198619), Pyridine (B92270), and Pyran Derivatives

This compound is a key starting material for several important classes of five- and six-membered heterocycles.

Thiophene Derivatives: The Fiesselmann thiophene synthesis provides a route to thiophenes from β-keto esters. derpharmachemica.com This reaction involves the condensation of a β-keto ester, such as this compound, with thioglycolic acid derivatives, leading to the formation of substituted thiophenecarboxylates. derpharmachemica.com

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical method that traditionally involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com However, modifications to this protocol allow for the use of β-keto esters as an alternative to α-haloketones, which are often toxic and irritating. bepls.com In this variation, this compound can react with a thioamide (like thiourea) under appropriate conditions to yield substituted aminothiazoles. bepls.comnih.gov

Pyridine Derivatives: The Guareschi-Thorpe pyridine synthesis is a well-established method for preparing 2-pyridones. quimicaorganica.org This reaction utilizes a β-ketoester, like this compound, which undergoes condensation with cyanoacetamide or an alkyl cyanoacetate (B8463686) in the presence of a base. nih.govrsc.orgresearchgate.net The reaction proceeds through a series of addition and cyclization steps to furnish a highly functionalized pyridine ring. nih.gov

Table 1: Synthesis of Pyridine Derivatives via Guareschi-Thorpe Reaction

| Reactant 1 | Reactant 2 | Nitrogen Source | Key Product Type | Reference |

|---|---|---|---|---|

| β-Ketoester (e.g., this compound) | Cyanoacetamide | Ammonia (from Cyanoacetamide) | 2-Pyridone | quimicaorganica.org |

| 1,3-Dicarbonyl | Alkyl Cyanoacetate | Ammonium Carbonate | Hydroxy-cyanopyridine | nih.gov |

Pyran Derivatives: Although not as common as other syntheses, this compound can be used to construct pyran rings. For instance, its analogue, ethyl benzoylacetate, reacts with 2-benzylidenemalononitrile via a Michael addition, followed by intramolecular cycloaddition and isomerization, to afford highly substituted 4H-pyran derivatives.

Preparation of Dihydropyrimidines and Related Nitrogen Heterocycles

One of the most significant applications of β-keto esters in heterocyclic synthesis is the Biginelli reaction. wikipedia.org This one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester (such as this compound), and urea (B33335) or thiourea. illinois.eduredalyc.org The reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogues, which are a class of compounds with important pharmacological activities. illinois.edu The use of this compound in this reaction allows for the introduction of both a phenyl group and a benzyloxycarbonyl group into the final heterocyclic product. beilstein-journals.org

Table 2: The Biginelli Reaction for Dihydropyrimidine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | β-Ketoester (e.g., this compound) | Urea or Thiourea | Brønsted or Lewis Acid | 3,4-Dihydropyrimidin-2(1H)-one/thione | wikipedia.orgbeilstein-journals.orgyoutube.com |

Synthesis of Eight-Membered Azalactones via Photocyclization

The synthesis of medium-sized rings such as eight-membered azalactones is a specialized area of organic chemistry. While photocyclization reactions are a known method for ring formation, the specific use of this compound as a direct precursor for the synthesis of eight-membered azalactones via this method is not a widely reported application in the surveyed chemical literature.

Building Block for Complex Organic Molecules

The term "building block" in organic synthesis refers to a relatively simple molecule that can be used to construct larger, more complex structures. This compound exemplifies this concept perfectly. As demonstrated in the synthesis of various heterocycles, it provides a versatile six-carbon synthon that can be readily cyclized and functionalized. Its utility extends beyond simple heterocycles to the synthesis of more elaborate structures, such as fused ring systems and natural product analogues. For example, the pyridinethione and pyran derivatives formed from it can undergo further reactions to create bicyclic and polycyclic compounds.

Intermediate in the Synthesis of Flavonoid Derivatives

Flavonoids are a class of natural products characterized by a C6-C3-C6 carbon framework. A key synthetic strategy for accessing flavonoid and related chromone (B188151) cores is the Baker-Venkataraman rearrangement. wikipedia.org This reaction involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which can then be cyclized under acidic conditions to form the flavonoid scaffold. uclan.ac.ukalfa-chemistry.com

This compound can serve as a key intermediate in this pathway. It can be used as the benzoylating agent to acylate a 2-hydroxyacetophenone (B1195853) at its phenolic hydroxyl group. This reaction forms the necessary 2-(benzoyloxy)acetophenone precursor. This precursor, upon treatment with a base such as potassium hydroxide (B78521) or sodium hydride, undergoes the Baker-Venkataraman rearrangement to yield the 1,3-diketone intermediate, which is the direct precursor to the flavonoid or chromone ring system. wikipedia.orgresearchgate.netyoutube.com

Role in the Preparation of Specific Pharmaceutical Intermediates

The reactivity of this compound makes it an ideal starting material for the construction of complex heterocyclic scaffolds that form the core of many pharmaceutical agents. Its role is particularly prominent in the synthesis of coumarin (B35378) derivatives, a class of compounds known for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and anti-HIV properties.

The Pechmann Condensation: A Gateway to Coumarin-Based Intermediates

The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry for the preparation of coumarins. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester, such as this compound, under acidic conditions. wikipedia.orgorganic-chemistry.org The general mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol, and subsequent dehydration to yield the coumarin ring system. wikipedia.org

A notable application of this methodology is the synthesis of 4-phenylcoumarin, a key intermediate for various pharmaceuticals. In a typical reaction, this compound is reacted with a phenol in the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride. wikipedia.orgijsart.com The choice of phenol allows for the introduction of various substituents onto the benzene (B151609) ring of the coumarin, enabling the synthesis of a diverse library of pharmaceutical intermediates.

For instance, the reaction of this compound with resorcinol (B1680541) (1,3-dihydroxybenzene) under Pechmann conditions would yield a 7-hydroxy-4-phenylcoumarin. This intermediate is particularly valuable as the hydroxyl group can be further functionalized to produce a range of derivatives with potential therapeutic applications.

| Reactant 1 | Reactant 2 | Catalyst | Product | Pharmaceutical Class of Potential Derivatives |

| This compound | Phenol | H₂SO₄ | 4-Phenylcoumarin | Anticoagulants, Anti-inflammatory agents |

| This compound | Resorcinol | AlCl₃ | 7-Hydroxy-4-phenylcoumarin | Anticoagulants, Anti-HIV agents |

| This compound | Naphthol | H₃PO₄ | Benzo[f] or Benzo[h]coumarin derivatives | Various |

Synthesis of Warfarin Analogues and Other Anticoagulants

Warfarin is a widely used anticoagulant drug that contains a 4-hydroxycoumarin (B602359) core. researchgate.netnih.gov While the classical synthesis of Warfarin itself involves the Michael addition of 4-hydroxycoumarin to benzalacetone, the versatility of β-ketoesters like this compound allows for the synthesis of a wide array of Warfarin analogues and other coumarin-based anticoagulants. researchgate.netnih.govnih.gov

By utilizing appropriately substituted phenols in the Pechmann condensation with this compound, medicinal chemists can generate novel 4-phenyl-4-hydroxycoumarin intermediates. These intermediates can then be subjected to further chemical modifications to explore structure-activity relationships and develop new anticoagulant agents with improved efficacy and safety profiles.

The synthesis of dicoumarol, another natural anticoagulant, and its derivatives can also be approached using methodologies where this compound could serve as a key precursor for one of the coumarin rings. ijsart.com

Precursors for Anti-HIV Agents: The Case of Calanolides

The calanolides are a group of natural products that have shown potent anti-HIV activity. nih.gov These compounds possess a complex pyranocoumarin (B1669404) scaffold. nih.gov While the biosynthesis of calanolides starts from umbelliferone, the chemical synthesis of analogues and derivatives often relies on the construction of the coumarin core as a key step. nih.gov The Pechmann condensation using precursors like this compound provides a viable route to substituted 4-phenylcoumarins that can serve as advanced intermediates in the total synthesis of calanolide (B8761490) analogues. The phenyl group at the 4-position is a key structural feature that can be further elaborated to construct the pyran ring system characteristic of the calanolides.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The pursuit of ideal catalytic systems for the synthesis of β-keto esters like benzyl (B1604629) benzoylacetate is driven by the need for higher yields, improved selectivity, and milder reaction conditions. Future research is focused on several promising classes of catalysts.

Lewis Acid Catalysis: Boronic acids are emerging as attractive, environmentally benign Lewis acid catalysts for transesterification reactions to produce β-keto esters. rsc.org Their low toxicity and decomposition into boric acid make them suitable for large-scale industrial applications. rsc.org Research efforts are directed towards expanding the substrate scope and optimizing reaction conditions for catalysts like boric acid, which have successfully been used in the transesterification of ethyl acetoacetate (B1235776) with various alcohols. rsc.org

Biocatalysis: Enzymes, particularly lipases, offer a highly selective and environmentally friendly route to β-keto esters. Lipase-catalyzed transesterification can proceed under mild, solvent-free conditions and can be used to produce optically active β-keto esters, which are valuable building blocks in pharmaceutical synthesis. google.com Future work will involve discovering and engineering more robust and efficient lipases for the specific synthesis of benzyl benzoylacetate.

| Catalyst Type | Example(s) | Key Advantages | Research Focus |

| Heterogeneous | Supported Gold (Au) Nanoparticles | High selectivity, Catalyst reusability, Potential for aqueous-phase synthesis. rsc.org | Optimizing support materials (e.g., hydrophobic carbons) and nanoparticle size. |

| Heterogeneous | Supported Palladium (Pd) Catalysts | High activity and potential for selective transformations involving benzyl groups. nacatsoc.org | Enhancing selectivity to minimize side reactions like dehalogenation. nacatsoc.org |

| Homogeneous (Lewis Acid) | Boronic Acids / Boric Acid | Environmentally benign, Low toxicity, Effective for transesterification. rsc.org | Broadening substrate scope, Reaction optimization for various alcohols. rsc.org |

| Biocatalysts | Lipases (e.g., CALB) | High chemoselectivity and enantioselectivity, Mild, solvent-free conditions. google.com | Enzyme discovery and engineering for enhanced stability and specific substrate affinity. |

| Homogeneous | Ionic Liquids (ILs) | Green solvents, Potential for reusability, Tunable properties. nih.govresearchgate.net | Designing ILs with optimal catalytic activity and minimal product contamination. nih.govresearchgate.net |

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. For this compound, this involves a shift towards renewable resources, safer solvents, and processes that minimize waste.

Use of Renewable Feedstocks: A key area of green chemistry is the utilization of renewable starting materials. Research has demonstrated the synthesis of β-ketoesters from fatty acids and Meldrum's acid, providing a pathway from renewable biomass to valuable chemical intermediates. rsc.orgresearchgate.net Future studies could adapt these methods to produce this compound from bio-derived benzoic acid and benzyl alcohol.

Green Solvents and Solvent-Free Reactions: The use of ionic liquids (ILs) as both catalysts and green solvents has been investigated for esterification reactions. nih.govresearchgate.net ILs like 1-Ethyl-3-methylimidazolium hydrogen sulfate (B86663) ([EMIM][HSO4]) have shown excellent catalytic performance and can be recycled multiple times with minimal loss of activity. nih.govresearchgate.net Furthermore, developing solvent-free reaction conditions, as demonstrated in lipase-catalyzed transesterification, represents a significant step towards a more sustainable process by eliminating solvent waste entirely. google.com

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. wjpmr.com Methodologies like direct transesterification are favored as they avoid the need to produce intermediate carboxylic acids, which can have poor solubility and lead to more complex purification steps. rsc.org Future research will focus on designing synthetic pathways to this compound that proceed with high atom efficiency, potentially through direct coupling reactions that generate minimal byproducts.

Advanced Mechanistic Investigations using Time-Resolved Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. While traditional kinetic studies provide valuable data, advanced spectroscopic techniques can offer unprecedented insight into the transient species and reaction pathways involved in the formation of this compound.

Time-resolved spectroscopy, which involves monitoring reactions on very short timescales (femtoseconds to seconds), can be employed to directly observe reactive intermediates. For the synthesis of this compound, these techniques could potentially:

Identify Transient Intermediates: In base-catalyzed reactions, it could be possible to observe the formation and decay of the benzoylacetate enolate. In acid-catalyzed esterification, the technique could track the formation of protonated carbonyl species.

Elucidate Catalyst-Substrate Interactions: By observing changes in the spectral properties of the catalyst or substrates upon mixing, researchers can gain a clearer picture of how the catalyst activates the reactants.

Map Reaction Energy Landscapes: The kinetic data obtained from time-resolved experiments can be used to build more accurate models of the reaction's energy profile, helping to identify the rate-determining step and uncover pathways to side products. The incorporation of in-line spectroscopic monitoring is a key feature of modern automated synthesis platforms, allowing for real-time analysis of product composition. ucd.ie

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better temperature and pressure control, and improved reproducibility. polimi.it The integration of this compound synthesis into automated flow platforms is a promising area for future development.

Process Intensification: Miniaturized flow reactors provide superior heat and mass transfer, which can significantly reduce reaction times and improve yields. ucd.iepolimi.it This allows for a smaller manufacturing footprint and more efficient use of resources.

Enhanced Safety: Flow systems handle only small volumes of reactants at any given time, minimizing the risks associated with highly exothermic reactions or the use of hazardous reagents.

Automation and Optimization: Automated flow systems can be programmed to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time). researchgate.net This high-throughput experimentation, potentially coupled with machine learning algorithms, can accelerate the optimization of the synthesis of this compound, leading to higher efficiency and purity in less time. ucd.ie Telescoped flow systems, where multiple reaction and purification steps are linked together, could enable the continuous production of the final product from basic starting materials. researchgate.net

Investigation of Material Science Applications

While β-keto esters are well-established as key intermediates in organic synthesis, their potential applications in material science are less explored. rsc.orgsigmaaldrich.com this compound, with its combination of aromatic rings and a reactive β-dicarbonyl moiety, possesses structural features that could be exploited in the development of new materials.

Polymer Synthesis: The ester and ketone functionalities of this compound could be used to incorporate it into polymer chains as a monomer or a functional additive. Its rigid aromatic structure could enhance the thermal stability or modify the mechanical properties of polymers.

Plasticizers and Additives: Related compounds like benzyl benzoate (B1203000) are already used as plasticizers, solvents, and leveling agents in the textile and polymer industries due to their good plasticity performance and high boiling point. greenhomechem.com The unique structure of this compound could offer different or improved properties as a plasticizer, potentially enhancing the flexibility and durability of materials like PVC or cellulosics.

Chelating Agents and Metal Complexes: The β-keto ester group is an excellent chelating ligand for various metal ions. This compound could be used to synthesize novel metal complexes with potential applications as catalysts, light-emitting materials, or precursors for metal-organic frameworks (MOFs). Substituted benzyl derivatives have been synthesized for use as bifunctional chelating agents. nih.gov

Q & A

Q. What are the established methods for synthesizing benzyl benzoylacetate, and what factors influence reaction yield?

this compound can be synthesized via esterification or transesterification reactions. Key factors include catalyst selection (e.g., acid catalysts like H₂SO₄ or solid catalysts like ammonium cerium phosphate), molar ratios of reactants, and reaction time. For example, uniform experimental design and data mining have been applied to optimize acetic acid conversion in similar ester syntheses, with catalyst loading and acid-to-alcohol ratios critically affecting yields . Enzyme-catalyzed methods (e.g., lipases) are also viable, offering milder conditions and reduced byproducts .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to characterize this compound and confirm its structure?

- ¹H-NMR : Identifies protons in the benzyl and benzoyl groups. For β-ketoesters like this compound, keto-enol tautomerism generates distinct peaks for enolic protons (~δ 12-15 ppm) and keto carbonyl groups (~δ 2-3 ppm) .

- FT-IR : Confirms ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and enolic O-H stretching at ~3000 cm⁻¹. Comparison with certified reference materials (e.g., Pharmaceutical Secondary Standards) ensures accuracy .

- UV-Vis : Detects π→π* transitions in aromatic and conjugated systems, aiding in purity assessment .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use flame-resistant equipment (GHS02 classification) and avoid static discharge due to flammability .

- Wear impermeable gloves, chemical goggles, and lab coats to prevent skin/eye contact. Immediate rinsing with water is required upon exposure .

- Store in sealed containers at <25°C, away from ignition sources .

Advanced Research Questions

Q. How does solvent polarity influence the keto-enol equilibrium of this compound, and how can this be quantified experimentally?

Solvent polarity stabilizes the enol form via hydrogen bonding. Dielectric constant (ε) measurements (e.g., ε = 12.8 for ethyl benzoylacetate at 68°F) correlate with tautomeric ratios. NMR integration of keto/enol peaks in solvents like DMSO (ε = 47) versus hexane (ε = 1.9) provides quantitative data. Computational models (DFT) can predict solvent effects by analyzing hydrogen bond strengths .

Q. What computational approaches (e.g., DFT, AIM) are suitable for studying the keto-enol tautomerism in this compound?

- Density Functional Theory (DFT) : Calculates energy differences between tautomers and optimizes molecular geometries. For β-ketoesters, B3LYP/6-311++G(d,p) basis sets are commonly used .

- Atoms-in-Molecules (AIM) : Maps electron density to identify hydrogen bond critical points, validating intramolecular interactions.

- Natural Bond Orbital (NBO) : Analyzes hyperconjugation effects stabilizing the enol form .

Q. How can contradictory data in reaction kinetics or spectroscopic results be resolved when studying this compound?

- Kinetic Modeling : Use time-dependent conversion plots (e.g., benzyl alcohol to ester) to identify rate-limiting steps. Discrepancies may arise from side reactions (e.g., hydrolysis), requiring GC-MS or HPLC to track intermediates .

- Spectroscopic Validation : Cross-reference NMR/FT-IR data with theoretical calculations (DFT) to resolve ambiguities in peak assignments. For example, overlapping carbonyl signals can be deconvoluted using 2D-NMR techniques like HSQC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.